Glucosilsteviol
Overview
Description
Glucosilsteviol is a sophorose moiety of steviol replaced by glucose . It has a molecular formula of C26H40O8, an average mass of 480.591 Da, and a monoisotopic mass of 480.272308 Da .
Synthesis Analysis
The synthesis of this compound involves the transglycosylation of Steviol Glycosides and Rebaudioside A . This process uses cyclodextrin glucosyltransferases (CGTases) from different bacteriological sources with an extract of steviol glycosides (SVglys) and rebaudioside A (RebA) as acceptor substrates .Molecular Structure Analysis
The this compound molecule contains a total of 78 bonds . It has 11 defined stereocentres .Scientific Research Applications
1. Metabolic and Cardiovascular Safety
- Study: A clinical trial assessed the safety of oral glucosamine regarding metabolic and cardiovascular pathophysiology. This trial involved both lean and obese subjects, examining the impact of glucosamine on insulin sensitivity and endothelial function (Muniyappa et al., 2006).
2. Biological Activities and Health Benefits
- Study: Research on glucosinolates, chemically related to glucosamine, shows they have a variety of biological activities beneficial for human health, such as cancer prevention and as biopesticides (Halkier & Gershenzon, 2006).
3. Therapeutic Applications in Various Diseases
- Study: Glucosamine shows promise in the prevention and/or treatment of cardiovascular disease, neurological deficits, skin disorders, and cancer, due to its anti-oxidant and anti-inflammatory activities (Dalirfardouei et al., 2016).
4. Impact on Type 2 Diabetes Risk
- Study: A prospective study in the UK Biobank indicated that habitual use of glucosamine was associated with a lower risk of type 2 diabetes, suggesting a potential preventive role for glucosamine in diabetes (Ma et al., 2020).
5. Glucosamine in Glucose Metabolism
- Study: A comprehensive review of glucosamine's use in normal and diabetic individuals discusses its effects on glucose metabolism, showing no significant impact on fasting blood glucose levels or glucose metabolism at any oral dose level (Simon et al., 2010).
6. Modulation of Cellular Functions
- Study: Research on chondrocyte proliferation, matrix production, and gene expression suggests that glucosamine modulates these cellular functions, which could be beneficialfor formulating effective cartilage repair strategies (Varghese et al., 2007).
7. Role in Joint and Skin Health
- Study: Glucosamine's effects on fibroblast extracellular matrix gene expression were explored, indicating its utility in joint health and potential in dermatological applications (Avantaggiato et al., 2014).
8. Effects on Extracellular Matrix Components
- Study: The impact of glucosamine on extracellular matrix synthesis in human primary chondrocytes was examined, showing stimulation of specific components important in cartilage health (Stoppoloni et al., 2015).
9. Immunosuppressive Properties
- Study: Research demonstrated that glucosamine suppresses the activation of immune cells and could potentially be beneficial as an immunosuppressive agent (Ma et al., 2002).
10. Gut Microbiota Regulation and Metabolic Disorders
- Study: A study on high-fat diet-fed mice treated with glucosamine showed that it can improve glucolipid metabolism disorder by regulating gut microbiota (Yuan et al., 2021).
Safety and Hazards
When handling Glucosilsteviol, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,7-4-8-24(16,3)22(31)32)17(25)6-10-26(14,13-25)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30H,1,4-13H2,2-3H3,(H,31,32)/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIDJGUAAUSPMG-CULFPKEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60129-60-4 | |
Record name | Steviolmonoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60129-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucosilsteviol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060129604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STEVIOLMONOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQY53Y3B5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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